

Comprehensive Technical Guide: 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine

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Compound of Interest

Compound Name: 4-Acetyl-2-(3,4-dimethylphenoxy)
pyridine

Cat. No.: B7938145

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Safety, Synthesis, and Handling Protocols for Pharmaceutical Intermediates

Part 1: Executive Summary & Chemical Identity

4-Acetyl-2-(3,4-dimethylphenoxy) pyridine (CAS: 1546175-39-6) is a specialized heterocyclic building block utilized in medicinal chemistry, particularly in the synthesis of pyridine-based pharmaceutical candidates. While often associated with the structural exploration of potassium-competitive acid blockers (P-CABs) and kinase inhibitors, it serves as a critical intermediate for introducing lipophilic phenoxy moieties into polar pyridine scaffolds.

This guide bridges the gap between standard Safety Data Sheets (SDS) and practical laboratory manuals. Note: As specific toxicological data for this exact CAS is limited in the public domain, the hazard assessments below are derived from Structure-Activity Relationship (SAR) analysis of its precursors (4-acetylpyridine and 3,4-dimethylphenol) and analogous pyridine ethers.

Chemical Identity Table[1]

Property	Specification
Chemical Name	4-Acetyl-2-(3,4-dimethylphenoxy) pyridine
CAS Number	1546175-39-6
Molecular Formula	C ₁₅ H ₁₅ NO ₂
Molecular Weight	241.29 g/mol
Appearance	Pale yellow to off-white solid (Predicted)
Solubility	Soluble in DMSO, Methanol, DCM; Insoluble in Water
LogP	~3.07 (Predicted)
Boiling Point	~386°C (Predicted at 760 mmHg)

Part 2: Hazard Identification & Risk Assessment

GHS Classification (Derived via Read-Across)

Based on the toxicology of 4-acetylpyridine (an irritant/toxicant) and substituted phenols, this compound should be treated with high caution.

- Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
- Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
- Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Toxicological Mechanism

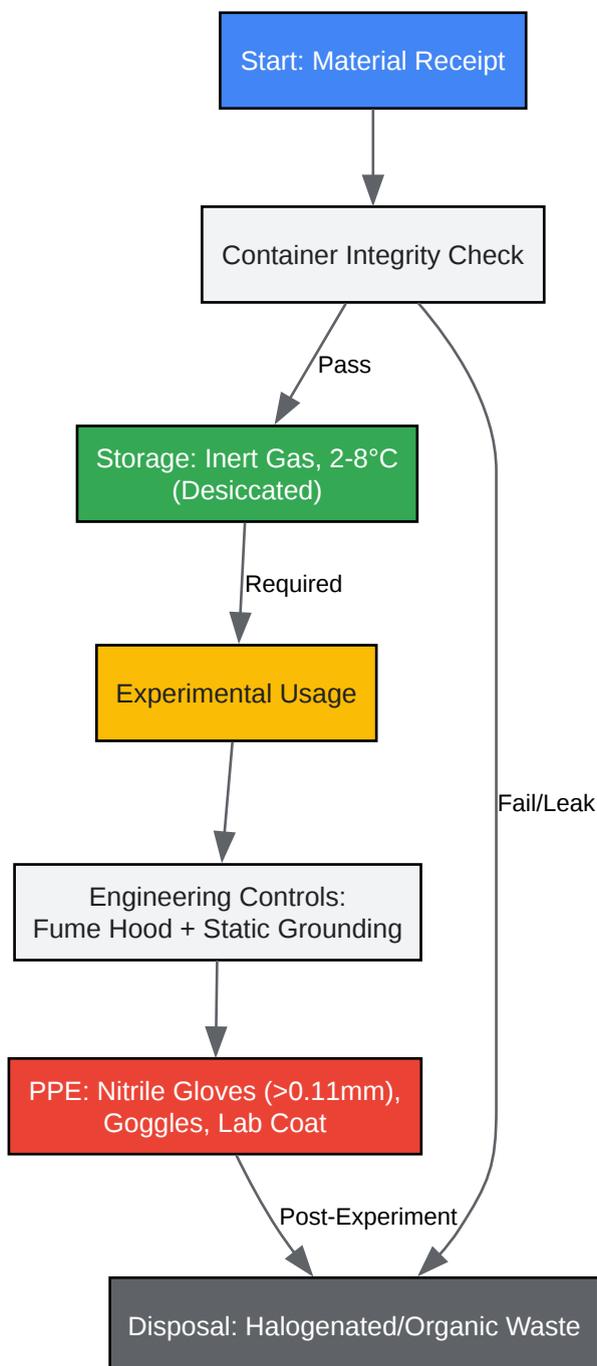
The pyridine nitrogen is capable of metabolic activation, potentially forming N-oxides. The phenoxy ether linkage is generally stable but can release substituted phenols upon strong metabolic hydrolysis.

- Primary Risk: Irritation of mucous membranes due to the basicity of the pyridine ring.

- Secondary Risk: Potential sensitization from the dimethylphenoxy moiety.

Part 3: Safe Handling & Storage Protocols

The following decision tree outlines the operational logic for handling this compound, ensuring containment and safety at every stage.



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Figure 1: Operational workflow for the safe receipt, storage, and handling of **4-Acetyl-2-(3,4-dimethylphenoxy) pyridine**.

Storage Specifications

- Atmosphere: Store under Argon or Nitrogen. The acetyl group is susceptible to oxidation over prolonged exposure to air.
- Temperature: Refrigerate at 2-8°C.
- Incompatibility: Keep away from strong oxidizing agents (peroxides, nitrates) and strong acids.[1]

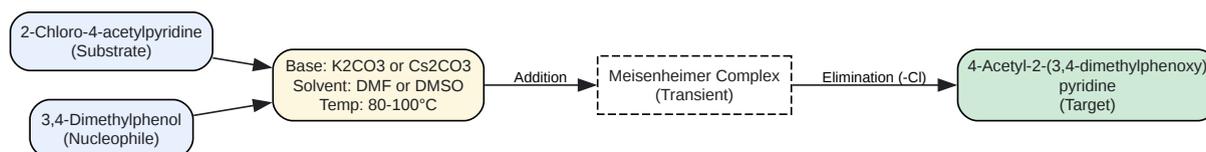
Part 4: Technical Synthesis Guide

For researchers synthesizing this compound rather than purchasing it, the most reliable route is Nucleophilic Aromatic Substitution (S_NAr). This method avoids the use of unstable transition metal catalysts often required for other arylations.

Reaction Mechanism

The reaction involves the displacement of a leaving group (Chlorine) on the pyridine ring by the phenoxide anion. The acetyl group at the 4-position acts as an electron-withdrawing group (EWG), activating the 2-position for nucleophilic attack.

Synthesis Workflow



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Figure 2: S_NAr Synthesis Pathway. The electron-withdrawing acetyl group activates the pyridine ring, facilitating the displacement of chloride by the dimethylphenoxide.

Step-by-Step Protocol

- Preparation: In a flame-dried round-bottom flask, dissolve 3,4-dimethylphenol (1.1 equiv) in anhydrous DMF.
- Deprotonation: Add anhydrous Potassium Carbonate (K_2CO_3) (2.0 equiv). Stir at room temperature for 30 minutes to generate the phenoxide anion.
- Coupling: Add 2-Chloro-4-acetylpyridine (1.0 equiv) dropwise.
- Reaction: Heat the mixture to 90°C for 4-6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 4:1) or LC-MS.[2]
- Workup: Cool to room temperature. Pour into ice-water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na_2SO_4 , and concentrate.
- Purification: Purify via flash column chromatography on silica gel, eluting with a gradient of 0-20% Ethyl Acetate in Hexanes.

Part 5: Emergency Response Procedures

Scenario	Immediate Action
Eye Contact	Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][3][4] Seek medical attention immediately.
Skin Contact	Wash with proprietary polyethylene glycol cleanser (if available) or copious soap and water. Isolate contaminated clothing.[1][3][4]
Inhalation	Move victim to fresh air.[1][3][4] If breathing is difficult, administer oxygen.[4]
Spill (Liquid/Solid)	Do not sweep dry dust. Dampen with inert absorbent (vermiculite) to avoid dust generation. Clean surface with 10% bleach solution to degrade organic residues.
Fire	Use CO ₂ , dry chemical, or alcohol-resistant foam. Do not use water jet (may spread the chemical).

Part 6: References

- GuideChem. (2024). Chemical Properties of **4-Acetyl-2-(3,4-dimethylphenoxy) pyridine** (CAS 1546175-39-6). [Link](#)
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